molecular formula C21H18FN3O3 B6549637 N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-fluorophenyl)acetohydrazide CAS No. 1040651-66-8

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-fluorophenyl)acetohydrazide

Cat. No.: B6549637
CAS No.: 1040651-66-8
M. Wt: 379.4 g/mol
InChI Key: AZJIHILGLGWLJD-UHFFFAOYSA-N
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Description

N'-(1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-fluorophenyl)acetohydrazide is a hydrazide derivative characterized by a dihydropyridinone core substituted with a benzyl group at position 1 and a 4-fluorophenylacetohydrazide moiety at position 2. Its synthesis likely involves condensation reactions between hydrazides and carbonyl-containing intermediates, a method common to related compounds . The 4-fluorophenyl group may enhance metabolic stability and target binding affinity, while the benzyl substituent could influence lipophilicity and cellular permeability .

Properties

IUPAC Name

1-benzyl-N'-[2-(4-fluorophenyl)acetyl]-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c22-18-9-6-15(7-10-18)12-19(26)23-24-21(28)17-8-11-20(27)25(14-17)13-16-4-2-1-3-5-16/h1-11,14H,12-13H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJIHILGLGWLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-fluorophenyl)acetohydrazide typically involves multiple steps, starting with the formation of the pyridine ring

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with specific biological targets makes it a useful tool in understanding biological processes and developing new therapeutic agents.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its structural features allow it to bind to specific receptors or enzymes, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical properties enable it to enhance the performance and durability of various products.

Mechanism of Action

The mechanism by which N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-fluorophenyl)acetohydrazide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Impact : The 4-fluorophenyl group in the target compound and analogs (e.g., ) is associated with improved antimicrobial and antitumor activity, likely due to enhanced electronegativity and metabolic resistance .
  • Conformational Flexibility : Compounds like 8c exhibit trans/cis isomerism (78/22 ratio), which may influence binding to biological targets .

Antitumor Mechanisms

  • Akt/PI3K Inhibition : Hydrazones with fluorophenyl groups (e.g., ) inhibit Akt (IC₅₀ = 0.50 µg/mL) and PI3K/Akt pathways, critical for antitumor effects in NSCLC and prostate cancer . The target compound’s 4-fluorophenyl moiety may similarly target these pathways.
  • Apoptosis Induction : Analogous compounds (e.g., N101-43 in ) upregulate caspase cascades, suggesting the target compound could share this mechanism .

Antimicrobial Activity

  • MIC Values : Fluorinated hydrazones () show activity against E. coli (MIC = 13.3 µM), comparable to ceftriaxone in some cases . Structural similarities suggest the target compound may exhibit analogous effects.

Physicochemical and Spectroscopic Properties

  • IR/NMR Signatures : The target compound’s hydrazide C=O stretch (~1675–1680 cm⁻¹) and aromatic C-H signals (δ 7.0–8.0 ppm in ¹H NMR) align with analogs in and .
  • Solubility : Lipophilic substituents (e.g., benzyl in the target compound vs. tetrahydronaphthalene in 8c) may reduce aqueous solubility but improve membrane permeability .

Biological Activity

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-fluorophenyl)acetohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyridine core, a benzyl group, and a fluorophenyl substituent. Its molecular formula is C22H21N3O3C_{22}H_{21}N_3O_3, with a molecular weight of 375.4 g/mol. The presence of multiple functional groups suggests potential reactivity and biological interactions.

Antibacterial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antibacterial properties. For instance, similar compounds have demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. A study highlighted that certain halogen-substituted derivatives showed inhibition rates ranging from 4.57% to 87% against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 15.625 μM for specific strains .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (μM)Activity Type
Halogenated DihydropyridineStaphylococcus aureus15.625Bactericidal
Dihydropyridine DerivativeEscherichia coli62.5Bacteriostatic
N'-(1-benzyl-6-oxo...)MRSATBDTBD

Antifungal Activity

The antifungal potential of related compounds has also been documented. For example, compounds similar to N'-(1-benzyl-6-oxo-1,6-dihydropyridine) have shown effective inhibition against Candida species, with some derivatives outperforming fluconazole in antifungal activity. The mechanism often involves disruption of biofilm formation and inhibition of key enzymes involved in fungal growth .

Table 2: Antifungal Activity Overview

CompoundTarget FungiIC50 (μM)Mechanism of Action
Dihydropyridine DerivativeCandida albicans50Biofilm disruption
N'-(1-benzyl-6-oxo...)C. tropicalisTBDEnzyme inhibition

Anticancer Activity

Emerging studies suggest that N'-(1-benzyl-6-oxo-1,6-dihydropyridine) derivatives may possess anticancer properties. Preliminary data indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In one study, a related compound demonstrated significant cytotoxic effects on human cancer cell lines, leading to reduced viability and increased apoptotic markers. The study utilized both in vitro assays and in vivo models to confirm the efficacy of the compound against tumor growth .

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